molecular formula C7H14O4 B2888546 Methyl 3-ethoxy-2-hydroxybutanoate CAS No. 107686-06-6

Methyl 3-ethoxy-2-hydroxybutanoate

Cat. No.: B2888546
CAS No.: 107686-06-6
M. Wt: 162.185
InChI Key: RONLQXJNJZYHHK-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-hydroxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derivative of butanoic acid and is characterized by the presence of an ethoxy group and a hydroxyl group on the butanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct esterification of 3-ethoxy-2-hydroxybutanoic acid using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in a fixed-bed reactor. The reaction is catalyzed by an acidic ion-exchange resin, which allows for efficient conversion and easy separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-ethoxy-2-oxobutanoic acid.

    Reduction: 3-ethoxy-2-hydroxybutanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethoxy-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.

    Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 3-ethoxy-2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce 3-ethoxy-2-hydroxybutanoic acid and methanol. The hydrolyzed product can then participate in various metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different alkyl group.

    Methyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different hydroxyl group position.

    Methyl 3-hydroxybutanoate: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

Uniqueness

Methyl 3-ethoxy-2-hydroxybutanoate is unique due to the presence of both an ethoxy group and a hydroxyl group on the butanoate backbone. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

methyl 3-ethoxy-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLQXJNJZYHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107686-06-6
Record name methyl 3-ethoxy-2-hydroxybutanoate
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